molecular formula C5H2BrF3N2O B1287272 5-Bromo-2-(trifluoromethoxy)pyrimidine CAS No. 886365-69-1

5-Bromo-2-(trifluoromethoxy)pyrimidine

Cat. No.: B1287272
CAS No.: 886365-69-1
M. Wt: 242.98 g/mol
InChI Key: UPULUBMXYVHFJO-UHFFFAOYSA-N
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Description

5-Bromo-2-(trifluoromethoxy)pyrimidine: is a heterocyclic organic compound with the molecular formula C5H2BrF3N2O It is a derivative of pyrimidine, characterized by the presence of a bromine atom at the 5-position and a trifluoromethoxy group at the 2-position

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-Bromo-2-(trifluoromethoxy)pyrimidine typically involves the bromination of 2-(trifluoromethoxy)pyrimidine. One common method is the use of N-bromosuccinimide (NBS) in the presence of a catalyst such as benzoyl peroxide. The reaction is carried out in an organic solvent like dichloromethane at a controlled temperature to ensure selective bromination at the 5-position.

Industrial Production Methods: Industrial production of this compound may involve large-scale bromination processes using similar reagents and conditions as in laboratory synthesis. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions:

    Substitution Reactions: 5-Bromo-2-(trifluoromethoxy)pyrimidine can undergo nucleophilic substitution reactions where the bromine atom is replaced by other nucleophiles such as amines, thiols, or alkoxides.

    Coupling Reactions: It is a suitable substrate for Suzuki-Miyaura coupling reactions, where it reacts with boronic acids in the presence of a palladium catalyst to form carbon-carbon bonds.

    Oxidation and Reduction: The compound can also participate in oxidation and reduction reactions under specific conditions, although these are less common.

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents like sodium amide or potassium thiolate in polar aprotic solvents.

    Suzuki-Miyaura Coupling: Palladium catalysts, boronic acids, and bases like potassium carbonate in organic solvents.

Major Products Formed:

  • Substituted pyrimidines with various functional groups depending on the nucleophile used.
  • Biaryl compounds from coupling reactions .

Scientific Research Applications

Chemistry: 5-Bromo-2-(trifluoromethoxy)pyrimidine is used as a building block in organic synthesis, particularly in the development of pharmaceuticals and agrochemicals. Its unique substituents make it a valuable intermediate for creating compounds with enhanced biological activity.

Biology and Medicine: In medicinal chemistry, this compound is explored for its potential as a pharmacophore in drug design. It is investigated for its ability to interact with biological targets such as enzymes and receptors, potentially leading to the development of new therapeutic agents.

Industry: The compound is used in the synthesis of advanced materials, including polymers and specialty chemicals. Its trifluoromethoxy group imparts desirable properties such as increased stability and lipophilicity to the final products.

Mechanism of Action

The mechanism of action of 5-Bromo-2-(trifluoromethoxy)pyrimidine in biological systems involves its interaction with specific molecular targets. The trifluoromethoxy group enhances the compound’s ability to penetrate cell membranes and bind to active sites of enzymes or receptors. This interaction can modulate the activity of these targets, leading to various biological effects. The bromine atom at the 5-position may also play a role in the compound’s reactivity and binding affinity .

Comparison with Similar Compounds

  • 5-Bromo-2-(trifluoromethyl)pyridine
  • 2-Bromo-5-(trifluoromethyl)pyridine
  • 2-Chloro-5-(trifluoromethyl)pyridine

Comparison: 5-Bromo-2-(trifluoromethoxy)pyrimidine is unique due to the presence of both a bromine atom and a trifluoromethoxy group. This combination imparts distinct chemical and physical properties, such as increased electron-withdrawing effects and enhanced lipophilicity, compared to similar compounds with only trifluoromethyl or halogen substituents . These properties make it particularly valuable in the synthesis of biologically active molecules and advanced materials.

Properties

IUPAC Name

5-bromo-2-(trifluoromethoxy)pyrimidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H2BrF3N2O/c6-3-1-10-4(11-2-3)12-5(7,8)9/h1-2H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UPULUBMXYVHFJO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=NC(=N1)OC(F)(F)F)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H2BrF3N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

242.98 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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